![molecular formula C14H21FN2OS B14141835 N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-36-4](/img/structure/B14141835.png)
N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a butylsulfanyl group, a fluorophenyl group, and a methylurea moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroaniline with butylthiol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
科学的研究の応用
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-[1-(Butylsulfanyl)ethyl]-N’-(2-chlorophenyl)-N-methylurea: Differing by the presence of a chlorine atom instead of fluorine.
N-[1-(Butylsulfanyl)ethyl]-N’-(2-bromophenyl)-N-methylurea: Differing by the presence of a bromine atom instead of fluorine.
特性
CAS番号 |
89135-36-4 |
|---|---|
分子式 |
C14H21FN2OS |
分子量 |
284.39 g/mol |
IUPAC名 |
1-(1-butylsulfanylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-4-5-10-19-11(2)17(3)14(18)16-13-9-7-6-8-12(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,16,18) |
InChIキー |
DLDCZJJOWVFCRU-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(C)N(C)C(=O)NC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


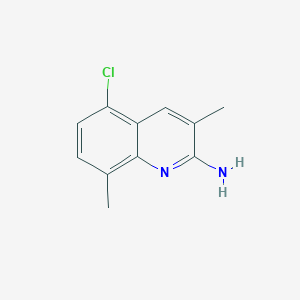
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)

![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
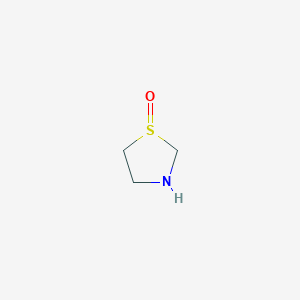
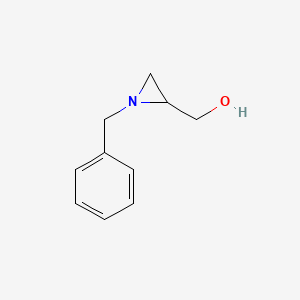
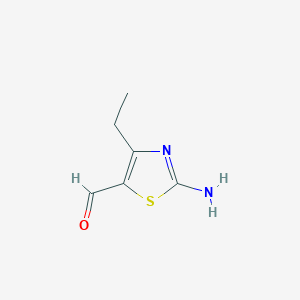
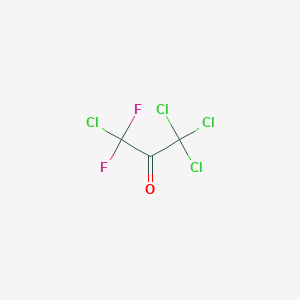
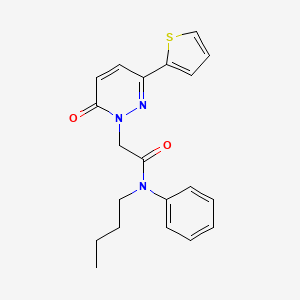


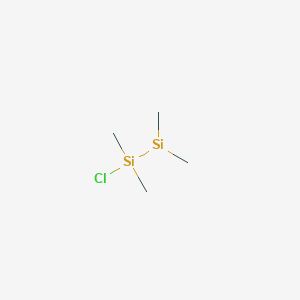
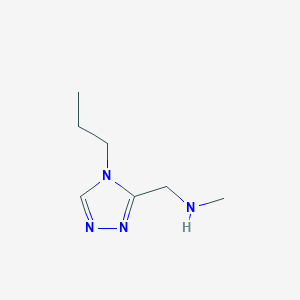
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
